

# Thermodynamic Modeling of the Iridium-Molybdenum System: A Technical Guide

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## Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

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This technical guide provides an in-depth overview of the thermodynamic modeling of the Iridium-Molybdenum (Ir-Mo) binary system. Given the limited availability of experimental thermodynamic data for this system, this guide focuses on the robust computational approach combining first-principles calculations with the CALPHAD (CALculation of PHase Diagrams) methodology. This integrated approach provides a powerful framework for understanding phase equilibria and thermodynamic properties, crucial for the design of novel high-performance alloys.

## Introduction to the Iridium-Molybdenum System

The Ir-Mo system is of significant interest for high-temperature applications due to the exceptional high-temperature strength and corrosion resistance of iridium, combined with the alloying potential of molybdenum to enhance processability and strength.<sup>[1][2]</sup> A fundamental understanding of the phase diagram and thermodynamic properties is essential for the development of new Ir-Mo based alloys.

The Ir-Mo binary system is characterized by the presence of eight phases: the liquid phase, a face-centered cubic (Fcc\_A1) solid solution rich in Iridium, a body-centered cubic (Bcc\_A2) solid solution rich in Molybdenum, and five intermetallic compounds: IrMo<sub>3</sub>, IrMo, Ir<sub>3</sub>Mo, ε, and σ.<sup>[1]</sup>

## Thermodynamic Modeling Methodology

Due to a scarcity of experimental thermodynamic information, the modeling of the Ir-Mo system relies heavily on a synergistic combination of first-principles quantum mechanical calculations and the phenomenological CALPHAD approach.<sup>[1][2][3][4]</sup>

### First-Principles Calculations

First-principles calculations, based on Density Functional Theory (DFT), serve as a predictive tool to generate essential thermodynamic data where experimental values are unavailable.<sup>[1]</sup><sup>[2]</sup> This method is particularly valuable for determining the formation enthalpies of intermetallic compounds and solid solutions at 0 K.

Experimental Protocol: First-Principles Calculations (as cited for the Ir-Mo system)

- **Software:** The Vienna Ab initio Simulation Package (VASP) is a commonly used software for these calculations.
- **Method:** The calculations are performed using the projector augmented-wave (PAW) method.
- **Functional:** The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is typically employed for the exchange-correlation energy.
- **Procedure:**
  - The total energies of the pure elements (Ir and Mo) in their stable crystal structures and the intermetallic compounds in the Ir-Mo system are calculated.
  - For solid solutions (Fcc\_A1 and Bcc\_A2), the special quasirandom structures (SQS) approach is used to model the random atomic arrangement at various compositions.
  - The formation enthalpy ( $\Delta H$ ) of a compound  $\text{Ir}_x\text{Mo}_{1-x}$  is then calculated using the following formula:  $\Delta H = E(\text{Ir}_x\text{Mo}_{1-x}) - xE(\text{Ir}) - (1-x)E(\text{Mo})$  where  $E$  represents the total energy of the respective phase.<sup>[2]</sup>

### CALPHAD Methodology

The CALPHAD method uses thermodynamic models to describe the Gibbs energy of each phase in a system as a function of composition, temperature, and pressure. The parameters in these models are optimized to fit available experimental data (such as phase boundaries) and first-principles calculation results (such as formation enthalpies).

Experimental Protocol: CALPHAD Modeling (as cited for the Ir-Mo system)

- Software: The PARROT module of the Thermo-Calc software package is utilized for the thermodynamic parameter optimization.
- Thermodynamic Models:
  - Solution Phases (Liquid, Fcc\_A1, Bcc\_A2): These phases are described by the substitutional solution model, with the Gibbs energy expressed using the Redlich-Kister polynomial.
  - Intermetallic Compounds: Stoichiometric compounds (like IrMo and Ir<sub>3</sub>Mo) are treated as line compounds. Phases with a homogeneity range (like IrMo<sub>3</sub>,  $\epsilon$ , and  $\sigma$ ) are described using the sublattice model.
- Optimization Process:
  - The Gibbs energy of each phase is modeled, incorporating parameters for enthalpy, entropy, and their dependence on composition and temperature.
  - The optimization process involves fitting these model parameters to the collected experimental phase diagram data and the formation enthalpies obtained from first-principles calculations.
  - This results in a self-consistent thermodynamic database for the binary system, which can be used to calculate the phase diagram and other thermodynamic properties.

## Quantitative Data for the Ir-Mo System

The following tables summarize the crystallographic, reaction, and thermodynamic data for the Iridium-Molybdenum system, derived from the integrated computational approach.

Table 1: Crystallographic Data of Phases in the Ir-Mo System

Phase	Pearson Symbol	Space Group	Prototype
Fcc_A1 (Ir)	cF4	Fm-3m	Cu
Bcc_A2 (Mo)	cI2	Im-3m	W
Ir <sub>3</sub> Mo	cP4	Pm-3m	AuCu <sub>3</sub>
IrMo	cP2	Pm-3m	CsCl
IrMo <sub>3</sub>	cP8	Pm-3m	Cr <sub>3</sub> Si
ε	hP8	P6 <sub>3</sub> /mmc	Mg
σ	tP30	P4 <sub>2</sub> /mmn	σ-CrFe

Source: Compiled from data in Huang et al. (2019).[1][2]

Table 2: Invariant Reactions in the Ir-Mo System

Reaction	Temperature (°C)	Composition (at.% Ir)
Liquid + Fcc_A1 ↔ ε	2300	~76-78
Bcc_A2 + Liquid ↔ IrMo <sub>3</sub>	2110 ± 10	~16-23
Liquid + IrMo <sub>3</sub> ↔ σ	2095 ± 15	-
Liquid ↔ σ + ε	2080 ± 5	~37
σ ↔ ε + IrMo <sub>3</sub>	1975 ± 5	-

Source: Based on experimental data reported by Michalik and Brophy and cited in subsequent assessments.[1]

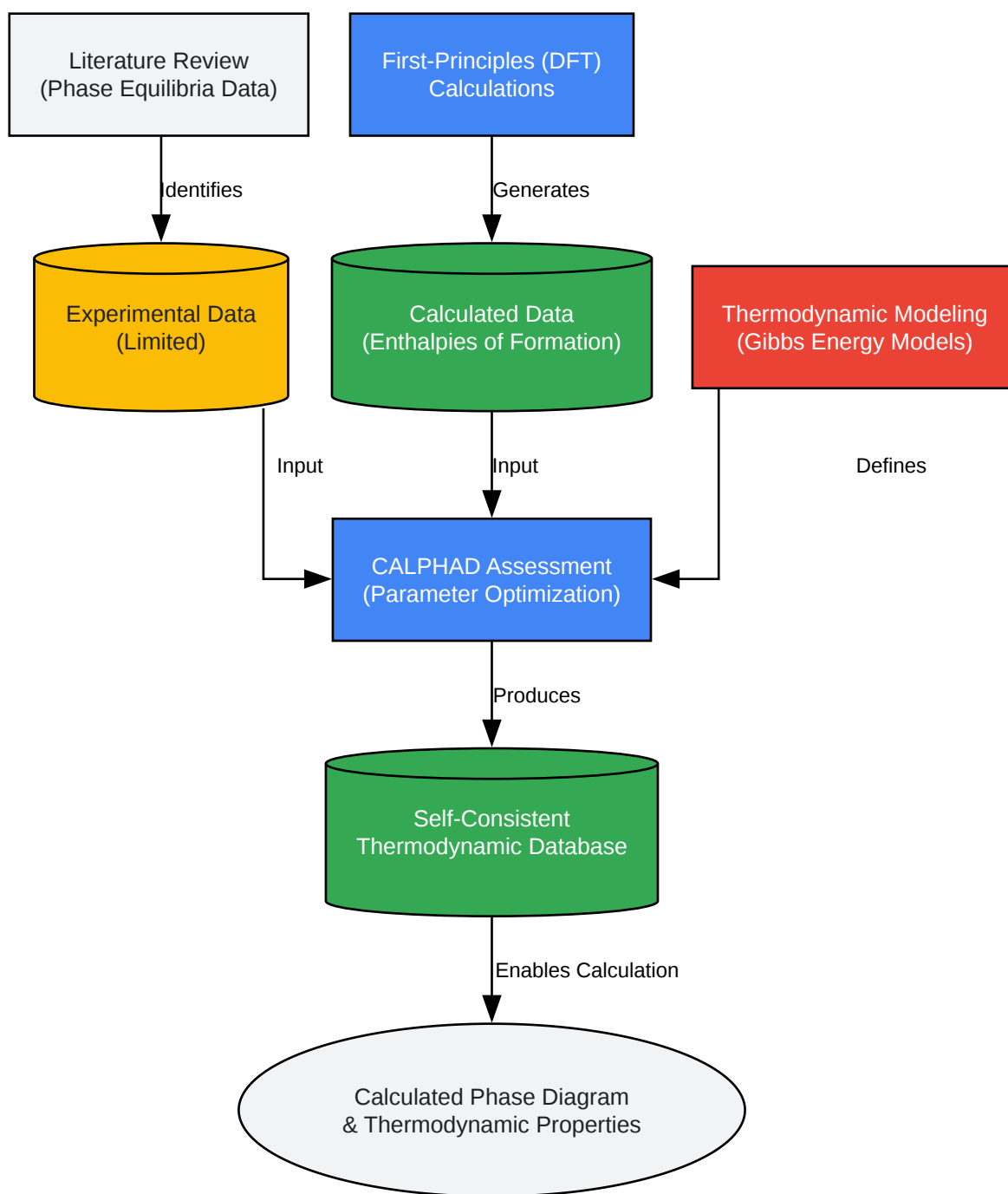
Table 3: Calculated Enthalpies of Formation for Ir-Mo Intermetallic Compounds at 0 K

Compound	Enthalpy of Formation (kJ/mol·atom)
Ir <sub>3</sub> Mo	-11.97
IrMo	-18.75
IrMo <sub>3</sub>	-13.04
ε (Ir <sub>75</sub> Mo <sub>25</sub> )	-11.91
ε (Ir <sub>62.5</sub> Mo <sub>37.5</sub> )	-15.42
σ (Ir <sub>33.3</sub> Mo <sub>66.7</sub> )	-16.89

Source: First-principles calculation results from Huang et al. (2019).[\[1\]](#)[\[2\]](#)

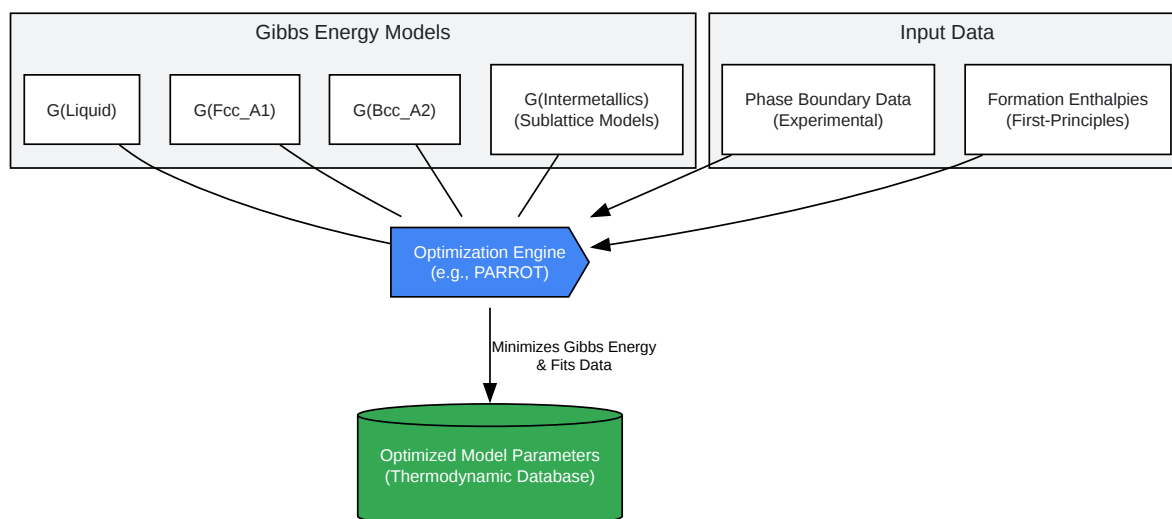
## Visualizations of the Modeling Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow and relationships within the thermodynamic modeling process for the Ir-Mo system.



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Computational workflow for thermodynamic assessment of the Ir-Mo system.



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Logical relationships in the CALPHAD modeling process for the Ir-Mo system.

## Conclusion

The thermodynamic modeling of the Iridium-Molybdenum system, through the integration of first-principles calculations and the CALPHAD method, provides a comprehensive and self-consistent understanding of its phase behavior and thermodynamic properties. The data and methodologies presented in this guide offer a foundational resource for materials scientists and researchers engaged in the design and development of advanced Iridium-based alloys for high-temperature applications. The generated thermodynamic database enables the reliable calculation of phase diagrams and prediction of material properties, accelerating the materials design cycle.

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